molecular formula C20H16N2O3S2 B11460738 [3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

[3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11460738
M. Wt: 396.5 g/mol
InChI Key: MJSZSEYOYMYKPN-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZOYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that features a unique combination of a thieno[2,3-b]pyridine core with a thiophene and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step procedures. One common approach is the Fiesselmann thiophene synthesis, which includes the Friedel–Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides . The resulting ketones are then treated with reagents such as methyl thioglycolate in the presence of DBU and calcium oxide powder to form the desired thieno[2,3-b]thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYBENZOYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(3,4-DIMETHOXYBENZOYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-DIMETHOXYBENZOYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to the presence of the dimethoxybenzoyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

(3-amino-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H16N2O3S2/c1-24-14-8-5-11(10-15(14)25-2)18(23)19-17(21)12-6-7-13(22-20(12)27-19)16-4-3-9-26-16/h3-10H,21H2,1-2H3

InChI Key

MJSZSEYOYMYKPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC

Origin of Product

United States

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